molecular formula C17H16BrN3O B4856456 3-(5-bromo-1H-indol-1-yl)-N-(2-pyridinylmethyl)propanamide

3-(5-bromo-1H-indol-1-yl)-N-(2-pyridinylmethyl)propanamide

Cat. No. B4856456
M. Wt: 358.2 g/mol
InChI Key: QLSHVNANRDDUMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-bromo-1H-indol-1-yl)-N-(2-pyridinylmethyl)propanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of indole-based molecules, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of 3-(5-bromo-1H-indol-1-yl)-N-(2-pyridinylmethyl)propanamide involves the inhibition of specific signaling pathways that are involved in cell growth and survival. Studies have shown that this compound can inhibit the activity of several kinases, including AKT, ERK, and JNK, which are involved in the regulation of cell cycle progression, apoptosis, and inflammation. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(5-bromo-1H-indol-1-yl)-N-(2-pyridinylmethyl)propanamide have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in animal models of cancer. This compound has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(5-bromo-1H-indol-1-yl)-N-(2-pyridinylmethyl)propanamide in lab experiments is its well-defined mechanism of action and favorable pharmacokinetic profile. This compound has also been found to exhibit good selectivity for specific signaling pathways, which can reduce off-target effects. However, one of the limitations of using this compound is its relatively low potency compared to other anti-cancer agents. This compound may also have limited efficacy against certain types of cancer cells.

Future Directions

There are several future directions for the research on 3-(5-bromo-1H-indol-1-yl)-N-(2-pyridinylmethyl)propanamide. One of the most promising areas is the development of more potent analogs of this compound that can exhibit higher anti-cancer activity. Another area of research is the identification of specific biomarkers that can predict the response of cancer cells to this compound. This compound can also be studied for its potential applications in combination therapy with other anti-cancer agents. Finally, the pharmacokinetics and toxicity of this compound can be further studied to optimize its use in clinical trials.

Scientific Research Applications

3-(5-bromo-1H-indol-1-yl)-N-(2-pyridinylmethyl)propanamide has been studied for its potential applications in several areas of scientific research. One of the most promising areas is cancer research, where this compound has been found to exhibit anti-cancer activity against various types of cancer cells. Studies have shown that 3-(5-bromo-1H-indol-1-yl)-N-(2-pyridinylmethyl)propanamide can induce cell cycle arrest and apoptosis in cancer cells by targeting specific signaling pathways. This compound has also been studied for its potential applications in anti-inflammatory and anti-viral research.

properties

IUPAC Name

3-(5-bromoindol-1-yl)-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O/c18-14-4-5-16-13(11-14)6-9-21(16)10-7-17(22)20-12-15-3-1-2-8-19-15/h1-6,8-9,11H,7,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSHVNANRDDUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CCN2C=CC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-bromo-1H-indol-1-yl)-N-(2-pyridinylmethyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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